1-(8-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-yl)ethanone
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Overview
Description
1-(8-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-yl)ethanone is a heterocyclic compound that features an imidazo[1,2-a]pyridine core with a trifluoromethyl group at the 8-position and an ethanone group at the 2-position. This compound is part of a broader class of imidazo[1,2-a]pyridine derivatives, which are known for their diverse biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(8-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-yl)ethanone typically involves multicomponent condensation reactions. One common method includes the condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid . This method is advantageous due to its simplicity and high yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, the use of green chemistry principles, such as solvent-free reactions and the use of renewable starting materials, can make the industrial production more sustainable .
Chemical Reactions Analysis
Types of Reactions
1-(8-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the ethanone group to an alcohol.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: N-oxides of the imidazo[1,2-a]pyridine ring.
Reduction: Alcohol derivatives of the ethanone group.
Substitution: Various substituted imidazo[1,2-a]pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
1-(8-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-yl)ethanone has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Mechanism of Action
The mechanism of action of 1-(8-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-yl)ethanone involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity.
Pathways Involved: It can influence signaling pathways related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
Zolpidem: Used to treat insomnia, shares the imidazo[1,2-a]pyridine core but with different substituents.
Uniqueness
1-(8-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-yl)ethanone is unique due to the presence of the trifluoromethyl group, which enhances its lipophilicity and metabolic stability. This makes it a valuable scaffold for drug development and other applications .
Properties
Molecular Formula |
C10H7F3N2O |
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Molecular Weight |
228.17 g/mol |
IUPAC Name |
1-[8-(trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]ethanone |
InChI |
InChI=1S/C10H7F3N2O/c1-6(16)8-5-15-4-2-3-7(9(15)14-8)10(11,12)13/h2-5H,1H3 |
InChI Key |
XFPMRLIJSTXBBO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CN2C=CC=C(C2=N1)C(F)(F)F |
Origin of Product |
United States |
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